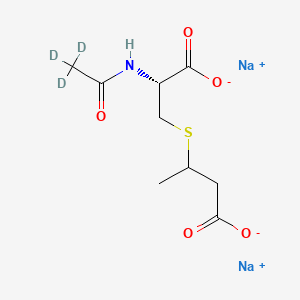

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

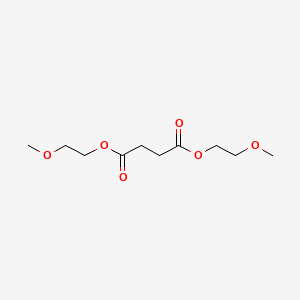

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt (Mixture of Diastereomers) is a renowned biomedical compound, garnering attention in studying kidney and liver afflictions. It has inherent aptitude to moderate oxidative stress and impede inflammatory reactions . The molecular formula is C9H13NNa2O5S and the molecular weight is 293.25 .

Molecular Structure Analysis

The molecular structure of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine Disodium Salt can be represented by the InChI string:InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1 . The Canonical SMILES representation is CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] . Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt include a molecular weight of 249.29 g/mol . It has a computed XLogP3-AA of -0.3, indicating its solubility characteristics . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass is 249.06709375 g/mol . The topological polar surface area is 129 Ų . The compound has a heavy atom count of 16 .Aplicaciones Científicas De Investigación

Metabolism of Acrylamide : N-Acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine (iso-GAMA), a metabolite of acrylamide, has been identified in human metabolism. The study involved analyzing the excretion of d3-iso-GAMA in human urine after oral administration of deuterium-labeled acrylamide (Hartmann et al., 2009).

Clinical Applications of N-acetylcysteine : N-acetylcysteine, a derivative of L-cysteine, is widely used for several clinical applications like the antidote for acetaminophen overdose, prevention of chronic obstructive pulmonary disease exacerbation, and treatment of infertility in patients with clomiphene-resistant polycystic ovary syndrome (Millea, 2009).

Metabolism of Bromopropane : Studies on the metabolism of 1- and 2-bromopropane in rats have identified (+)-n-propylmercapturic acid sulphoxide, i.e. (+)-N-acetyl-S-n-propyl-l-cysteine S-oxide, as a metabolite. This research sheds light on the biochemical aspects of toxic agents (Barnsley et al., 1966).

Quantification of Biomarkers : A method was developed for quantifying biomarkers of exposure to acrylonitrile and 1,3-butadiene in human urine, which involves analyzing urinary mercapturic acids including N-acetyl-S-(3,4-dihydroxybutyl)cysteine (Schettgen et al., 2009).

Computational and Electrochemical Studies : L-Cysteine and its derivatives, including N-Acetyl-l-Cysteine, have been investigated as green chemical corrosion inhibitors for mild steel. The study integrates experimental and computational methods to understand the corrosion mechanisms (Fu et al., 2011).

Cancer Preventive Mechanisms of N-Acetyl-l-Cysteine : N-Acetyl-l-Cysteine has been evaluated for its antigenotoxic and cancer preventive mechanisms, thanks to its role as a glutathione precursor and antioxidant properties (Flora et al., 2004).

Effects in Neurodegenerative Diseases : N-Acetylcysteine has been studied for its potential in therapies against neurodegenerative and mental health diseases, including Parkinson’s and Alzheimer’s disorders, due to its antioxidant and anti-inflammatory activities (Tardiolo et al., 2018).

Propiedades

IUPAC Name |

disodium;3-[(2R)-2-carboxylato-2-[(2,2,2-trideuterioacetyl)amino]ethyl]sulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2/t5?,7-;;/m0../s1/i2D3;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCIEDHPXAQZRB-YRXXMFLKSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC(C)CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NNa2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675521 |

Source

|

| Record name | Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine-d3 Disodium Salt | |

CAS RN |

1356933-73-7 |

Source

|

| Record name | Disodium 3-({(2R)-2-carboxylato-2-[(~2~H_3_)ethanoylamino]ethyl}sulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)